![molecular formula C6H6F3N3O2 B2394975 4-[(1E)-(methoxyimino)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 338975-46-5](/img/structure/B2394975.png)
4-[(1E)-(methoxyimino)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as 5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-4-carbaldehyde O-methyloxime, has the CAS Number: 338975-46-5 . It has a molecular weight of 209.13 and its Inchi Code is 1S/C6H6F3N3O2/c1-14-10-2-3-4 (6 (7,8)9)11-12-5 (3)13/h2H,1H3, (H2,11,12,13)/b10-2+ .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C6H6F3N3O2 . The Inchi key for this compound is KMGWEHCUZDPMND-WTDSWWLTSA-N .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The trifluoromethyl group plays an increasingly important role in these reactions .Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the current resources.Mécanisme D'action
The mechanism of action of TFP is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. TFP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. TFP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
TFP has been shown to have various biochemical and physiological effects. TFP has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. TFP has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, TFP has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TFP in lab experiments is its relatively simple synthesis method. TFP is also stable and can be stored for extended periods. One limitation of using TFP is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving TFP. One potential direction is the synthesis and testing of TFP derivatives for their therapeutic potential. Another direction is the investigation of the mechanism of action of TFP, which could lead to the development of new drugs targeting COX-2 and HDACs. Additionally, TFP could be further investigated for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of TFP involves the reaction of 4,5-dihydro-1H-pyrazol-5-one with trifluoroacetic anhydride and methoxyamine hydrochloride. This reaction results in the formation of TFP, which is a white crystalline solid. The synthesis of TFP is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
TFP has various applications in scientific research, including medicinal chemistry, biochemistry, and pharmacology. TFP has been used as a starting material for the synthesis of various compounds that have potential therapeutic applications. For example, TFP derivatives have been synthesized and tested for their anticancer activity, anti-inflammatory activity, and antiviral activity.
Safety and Hazards
Propriétés
IUPAC Name |
4-[(E)-methoxyiminomethyl]-3-(trifluoromethyl)-1,4-dihydropyrazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2/c1-14-10-2-3-4(6(7,8)9)11-12-5(3)13/h2-3H,1H3,(H,12,13)/b10-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQWUNPNQVELNJ-WTDSWWLTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1C(=NNC1=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1C(=NNC1=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2394892.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2394893.png)
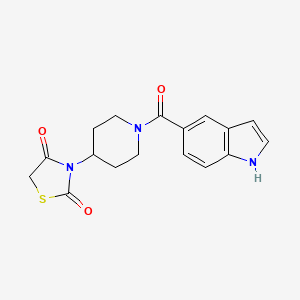
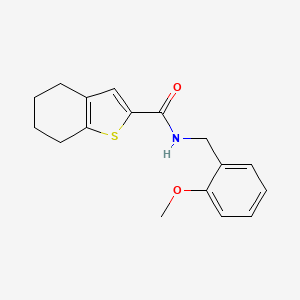

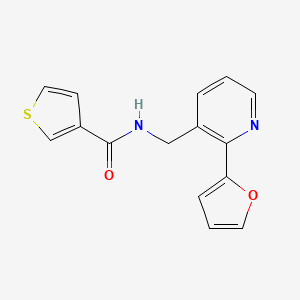
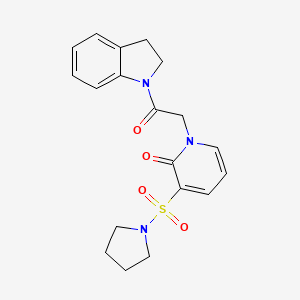
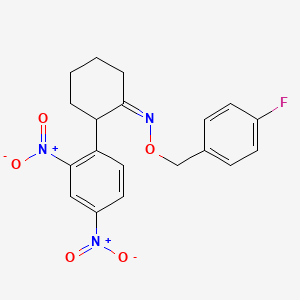
![3-((4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2394906.png)
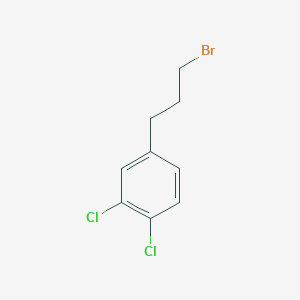

![1H-Pyrrolo[2,3-b]pyridine, 2-cyclobutyl-](/img/structure/B2394911.png)
![N-(furan-2-ylmethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2394912.png)
![5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B2394915.png)